LUF6000 vs. LUF5999 and LUF6001: Differential Modulation of Agonist Efficacy and Potency in cAMP Assays
In CHO cells stably expressing human A3AR, LUF6000 enhanced the maximal efficacy (Emax) of the agonist Cl-IB-MECA without altering agonist potency (EC50). By contrast, the 2-cyclobutyl analog LUF5999 enhanced Emax but significantly decreased potency, while the 2-H analog LUF6001 decreased both Emax and potency [1].
| Evidence Dimension | Effect on Cl-IB-MECA efficacy (Emax) and potency (EC50) |
|---|---|
| Target Compound Data | LUF6000: Emax increased; EC50 unchanged |
| Comparator Or Baseline | LUF5999: Emax increased, EC50 decreased; LUF6001: Emax decreased, EC50 decreased |
| Quantified Difference | LUF6000 maintains orthosteric agonist potency; LUF5999 reduces potency; LUF6001 reduces both |
| Conditions | cAMP accumulation assay in CHO cells expressing human A3AR; Cl-IB-MECA as orthosteric agonist |
Why This Matters
For experiments where maintaining orthosteric agonist potency is critical (e.g., dose-response reproducibility), LUF6000 is the preferred allosteric enhancer among imidazoquinolinamine analogs.
- [1] Gao ZG, Verzijl D, Zweemer A, Ye K, Göblyös A, IJzerman AP, Jacobson KA. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers. Biochem Pharmacol. 2011;82(6):658-668. View Source
